molecular formula C16H19BrN2O2 B271636 1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B271636
M. Wt: 351.24 g/mol
InChI Key: BSAKZLIIVUUQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is an organic compound that belongs to the class of amines. This compound features a benzylamine structure substituted with bromine, ethoxy, and methoxy groups, along with a pyridinylmethyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation and Methoxylation: Addition of ethoxy and methoxy groups to the benzene ring.

    Formation of Benzylamine: Reaction of the substituted benzene with an amine to form the benzylamine structure.

    Pyridinylmethyl Substitution: Introduction of the pyridinylmethyl group to the benzylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine
  • N-(5-ethoxy-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine
  • N-(5-bromo-2-ethoxybenzyl)-N-(3-pyridinylmethyl)amine

Uniqueness

1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3

InChI Key

BSAKZLIIVUUQSZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2

Origin of Product

United States

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